4-(Prop-2-en-1-yl)cyclohex-3-en-1-one
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Overview
Description
4-(Prop-2-en-1-yl)cyclohex-3-en-1-one is an organic compound with a molecular formula of C10H14O It is a cyclohexenone derivative, characterized by the presence of a prop-2-en-1-yl group attached to the cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Prop-2-en-1-yl)cyclohex-3-en-1-one involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
α-Bromination: Cyclohexanone undergoes α-bromination to form 2-bromocyclohexanone.
Elimination: The brominated intermediate is treated with a base to induce elimination, forming cyclohex-2-en-1-one.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-en-1-yl)cyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products
Oxidation: Formation of cyclohexane-1,4-dione or cyclohexane-1,4-dicarboxylic acid.
Reduction: Formation of 4-(prop-2-en-1-yl)cyclohexanol or 4-(prop-2-en-1-yl)cyclohexane.
Substitution: Formation of 4-(substituted)cyclohex-3-en-1-one derivatives.
Scientific Research Applications
4-(Prop-2-en-1-yl)cyclohex-3-en-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific chemical and physical properties.
Biological Studies: The compound is studied for its interactions with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(Prop-2-en-1-yl)cyclohex-3-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the prop-2-en-1-yl group.
4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methanol: A related compound with a hydroxyl group instead of a ketone.
2-(1-Cyclohexenyl)cyclohexanone: Another cyclohexenone derivative with a different substitution pattern.
Uniqueness
4-(Prop-2-en-1-yl)cyclohex-3-en-1-one is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
81842-16-2 |
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Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
4-prop-2-enylcyclohex-3-en-1-one |
InChI |
InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h2,4H,1,3,5-7H2 |
InChI Key |
VHCODJXPHRUNAF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CCC(=O)CC1 |
Origin of Product |
United States |
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